3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid -

3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Catalog Number: EVT-4507513
CAS Number:
Molecular Formula: C12H13F2N5O3
Molecular Weight: 313.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Although Ivacaftor shares the carboxamide functional group with 3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, it is not a direct structural analog. Its relevance lies in its function as a CFTR potentiator, which places it in the same functional category as the target compound, which may also possess CFTR potentiating properties. The research highlights the need for potentiators like the target compound that do not interfere with corrector drug action, as Ivacaftor appears to do. []

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being explored for the treatment of cystic fibrosis caused by the ∆F508 mutation in CFTR. [] It aims to improve the cellular processing of ∆F508-CFTR.

Relevance: This corrector drug is mentioned in the context of Ivacaftor's negative impact on its efficacy. [] Like the target compound 3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, it represents a potential therapeutic agent for cystic fibrosis and highlights the need for potentiators that do not interfere with the action of corrector drugs.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector drug under investigation for its potential in treating cystic fibrosis caused by the ∆F508 mutation in CFTR. [] Like the previous corrector, its action targets the improvement of ∆F508-CFTR cellular processing.

Relevance: The research discusses this compound alongside the previous corrector drug as being negatively affected by Ivacaftor. [] Although structurally distinct from 3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, it serves as another example of a corrector drug that may benefit from the development of potentiators like the target compound, which do not interfere with corrector function.

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

Compound Description: These are three distinct chemical classes identified as containing compounds that act as potentiators of ∆F508-CFTR without negatively affecting corrector drug action. [] These classes emerged from high-throughput screening and structure-activity analysis conducted during the research.

Relevance: The target compound 3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of compounds. Therefore, the identification of pyrazole-pyrrole-isoxazoles as potential potentiators that do not hinder corrector action suggests that the target compound may also fall within this functional category and possess similar desirable properties for cystic fibrosis treatment. []

Properties

Product Name

3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

3-[[2-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

Molecular Formula

C12H13F2N5O3

Molecular Weight

313.26 g/mol

InChI

InChI=1S/C12H13F2N5O3/c1-6-3-9(19(16-6)5-8(13)14)15-11(20)10-7(12(21)22)4-18(2)17-10/h3-4,8H,5H2,1-2H3,(H,15,20)(H,21,22)

InChI Key

FDYDFUYNAXIOKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN(C=C2C(=O)O)C)CC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.